molecular formula C9H8BrFO B13558342 1-(5-Bromo-2-fluorophenyl)propan-2-one

1-(5-Bromo-2-fluorophenyl)propan-2-one

Cat. No.: B13558342
M. Wt: 231.06 g/mol
InChI Key: GJECSOMQWPXCTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-2-fluorophenyl)propan-2-one is an organic compound with the molecular formula C9H8BrFO It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and fluorine atoms at the 5 and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2-fluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination and fluorination of acetophenone derivatives. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a fluorinating agent like Selectfluor. The reaction conditions often include a solvent like dichloromethane and a catalyst to facilitate the halogenation process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-Bromo-2-fluorophenyl)propan-2-one has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the development of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these biological molecules, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    1-(5-Bromo-2-fluorophenyl)propan-1-ol: A similar compound with an alcohol group instead of a ketone.

    1-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride:

Uniqueness: 1-(5-Bromo-2-fluorophenyl)propan-2-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms enhances its electrophilic nature, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

1-(5-bromo-2-fluorophenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c1-6(12)4-7-5-8(10)2-3-9(7)11/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJECSOMQWPXCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.